

## Historical development and evolution of lomeprol as a contrast agent

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Historical Development and Evolution of **Iomeprol** as a Contrast Agent

# Introduction: The Advent of a Low-Osmolality Contrast Agent

lomeprol, a non-ionic, monomeric iodinated contrast medium, represents a significant advancement in the field of radiographic imaging.[1] Developed by Bracco Imaging under trade names like Iomeron, its introduction marked a pivotal step in the evolution of contrast agents, offering a favorable balance of high iodine content for excellent image contrast with reduced osmolality and viscosity to improve patient safety and tolerability.[2][3] Unlike older ionic agents, lomeprol was designed to minimize chemotoxicity, osmolality, and viscosity while maximizing water solubility, addressing many of the safety concerns associated with previous generations of contrast media.[1][4] This guide provides a comprehensive overview of the historical development, chemical properties, and clinical evolution of lomeprol for researchers, scientists, and drug development professionals.

## **Historical Context and Rationale for Development**

The development of iodinated contrast media began with ionic compounds that, while effective, were associated with a high incidence of adverse effects due to their high osmolality in solution. The Swedish radiologist Torsten Almén was a pioneer in conceptualizing non-ionic contrast agents to reduce the severe pain and other side effects experienced by patients. This led to the

#### Foundational & Exploratory





development of the first generation of non-ionic monomers, which offered a significant improvement in safety.

**Iomeprol** emerged from this ongoing effort to refine the properties of non-ionic contrast agents. The primary goals for its development were to create a compound with:

- Lower Osmolality and Viscosity: To reduce the risk of patient discomfort, hemodynamic changes, and nephrotoxicity.
- High Water Solubility: To allow for the formulation of highly concentrated solutions, delivering a sufficient iodine load for high-quality imaging.
- Excellent Chemical Stability: To create formulations that do not require chelating agents like edetic acid (EDTA).
- Favorable Safety Profile: To minimize both systemic and local adverse reactions.

**lomeprol** successfully achieved these objectives, offering formulations with some of the lowest osmolality and viscosity values compared to other non-ionic monomers at similar iodine concentrations.

#### **Chemical Synthesis and Molecular Structure**

**lomeprol**, chemically known as N,N'-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)-methylamino]-2,4,6-tri-iodo-1,3-benzenedicarboxamide, is synthesized through a multi-step process. Several synthesis routes have been developed, with a focus on environmental friendliness, process stability, and high yield.

A common synthetic pathway starts with 5-Amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid. The process generally involves acylation, methylation, hydrolysis, and hydroxylation reactions to arrive at the final **Iomeprol** molecule. One described method involves treating the starting material with a chloride to produce a dichloride, followed by treatment with acetoxyacetyl chloride, methylation with iodomethane, and subsequent condensation and deacetylation.





Click to download full resolution via product page

A simplified chemical synthesis pathway for **lomeprol**.



## **Physicochemical Properties**

**lomeprol**'s unique chemical structure imparts favorable physicochemical properties, particularly its high hydrophilicity, which contributes to its low protein binding and rapid renal excretion. Its high solubility allows for the formulation of solutions with iodine concentrations up to 400 mgl/mL, which was the highest concentration available for a non-ionic monomer at the time of its development.

Table 1: Comparison of Physicochemical Properties of **Iomeprol** and Other Non-Ionic Contrast Agents

| Property                                 | lomeprol (350<br>mgl/mL) | lohexol (350<br>mgl/mL) | lopamidol (370<br>mgl/mL) | lopromide (370<br>mgl/mL) |
|------------------------------------------|--------------------------|-------------------------|---------------------------|---------------------------|
| Osmolality<br>(mOsm/kg H <sub>2</sub> O) | 719                      | 844                     | 796                       | 770                       |
| Viscosity (mPa⋅s at 37°C)                | 7.5                      | 10.4                    | 9.4                       | 9.5                       |
| lodine<br>Concentration<br>(mg/mL)       | 350                      | 350                     | 370                       | 370                       |

Note: Values are approximate and can vary slightly between different sources and measurement conditions.

#### **Mechanism of Action**

The mechanism of action for **lomeprol** is based on the radiopaque properties of the three iodine atoms covalently bound to its benzene ring structure. Iodine has a high atomic number, which allows it to effectively absorb X-rays. When administered intravascularly, **lomeprol** distributes throughout the bloodstream and extracellular fluid space, opacifying the structures it flows through. This increased attenuation of X-rays creates a contrast between the vessel or organ and the surrounding tissues, allowing for detailed visualization on radiographic images. **lomeprol** itself is pharmacologically inert and does not undergo significant metabolism.



#### **Preclinical Development**

Extensive pharmaco-toxicological studies in various animal models were crucial in establishing the safety profile of **Iomeprol** before its introduction into clinical practice.

## **Key Preclinical Findings:**

- Low Systemic Toxicity: Acute intravenous toxicity studies in mice, rats, and dogs showed that **lomeprol**'s toxicity was very low and comparable to other non-ionic contrast media.
- Cardiovascular Safety: In animal models, **Iomeprol** induced only moderate and short-lasting hemodynamic changes, which were significantly milder than those caused by ionic contrast agents. It had no significant effects on heart rate or blood pressure at clinically relevant doses.
- Renal Tolerance: When administered intravenously at high doses, lomeprol did not affect
  the glomerular filtration rate, though it did cause a transient increase in renal blood flow,
  diuresis, and enzymuria.
- Neurotolerance: Preclinical studies assessing neurotolerance after intrathecal administration found lomeprol to be well-tolerated, with an acute neurotoxicity comparable to or better than agents like iopamidol and iohexol.

# Experimental Protocol: Acute Intravenous Toxicity Study (Hypothetical Workflow)

A typical preclinical study to determine the median lethal dose (LD<sub>50</sub>) would follow a structured protocol.





Click to download full resolution via product page

Workflow for a preclinical acute toxicity study.



#### **Clinical Evolution and Efficacy**

**lomeprol**'s clinical development program involved extensive Phase I, II, and III trials to evaluate its pharmacokinetics, safety, and diagnostic efficacy across a wide range of indications and patient populations, including pediatrics.

#### Phase I and II Studies

Initial studies in healthy volunteers and small patient groups confirmed the preclinical findings. **Iomeprol** was found to be well-tolerated and did not cause clinically significant effects on cardiovascular, central nervous, or renal systems. These studies established the dose-response relationship and confirmed its pharmacokinetic profile of rapid renal excretion without metabolism.

#### **Phase III and Comparative Trials**

Large-scale Phase III trials demonstrated that **lomeprol** provides good or excellent quality radiographs in the vast majority of patients across procedures like urography, angiography, and computed tomography (CT). Its diagnostic efficacy was shown to be equivalent to other widely used non-ionic agents, including iopamidol, iohexol, and iopromide.

A key area of investigation has been its effect on renal function, particularly in patients with preexisting chronic kidney disease (CKD). The ACTIVE trial, a notable head-to-head comparison, found that the incidence of contrast-induced nephropathy (CIN) was significantly lower after administration of **Iomeprol**-400 compared to the iso-osmolar agent Iodixanol-320 in patients with CKD.

Table 2: Selected Comparative Clinical Trial Data on Safety and Efficacy



| Trial/Study (Indication)          | Comparator Agent              | Key Findings                                                                                                                                                                                                                            |
|-----------------------------------|-------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Intravenous Urography             | lopromide, lohexol, lopamidol | lomeprol demonstrated comparable diagnostic efficacy and a similar or slightly better safety profile, with a tendency for fewer side effects than iopromide. Pain at the injection site was reported less frequently than with iohexol. |
| ACTIVE Trial (CT in CKD patients) | lodixanol-320                 | The incidence of contrast-induced nephropathy (CIN) was significantly lower with lomeprol-400 (0%) compared to Iodixanol-320 (6.9%). The mean rise in serum creatinine was also significantly lower with lomeprol.                      |
| General Tolerability              | Multiple                      | In a pooled analysis of 7,799 patients, adverse events were observed in only 5.6%, the majority of which were mild.  Common events included sensations of heat and taste disturbances.                                                  |

#### **Pediatric Studies**

**lomeprol** has also been extensively studied in pediatric populations, from newborns to adolescents. In a large series of 438 pediatric patients, **lomeprol** was found to be a suitable and well-tolerated contrast medium for various radiologic, urologic, and cardiologic examinations. The safety profile in children is similar to that in adults.

## **Pharmacokinetics**



The pharmacokinetic profile of **Iomeprol** is characterized by its simple and efficient elimination, which is a key factor in its safety.



Click to download full resolution via product page

Pharmacokinetic pathway of **lomeprol**.

Table 3: Pharmacokinetic Parameters of Iomeprol

| Parameter                  | Value                                                                           |  |
|----------------------------|---------------------------------------------------------------------------------|--|
| Protein Binding            | Does not bind to plasma proteins.                                               |  |
| Metabolism                 | Not metabolized.                                                                |  |
| Route of Elimination       | Almost exclusively via renal glomerular filtration.                             |  |
| Excretion Rate             | Approximately 90% of the dose is excreted unchanged in urine within 24 hours.   |  |
| Elimination Half-life      | Approximately 1.8 - 2 hours in patients with normal renal function.             |  |
| Volume of Distribution     | 0.28 (±0.05) L/kg.                                                              |  |
| Effect of Renal Impairment | Elimination half-life increases progressively with increasing renal impairment. |  |
| Dialyzability              | Can be removed by hemodialysis.                                                 |  |

## **Conclusion: An Evolved and Established Agent**

The historical development of **lomeprol** is a clear example of rational drug design aimed at improving the safety and efficacy of diagnostic imaging. Evolving from the foundational work on



non-ionic contrast media, **lomeprol** was engineered to possess low osmolality, low viscosity, and high stability. Its journey from chemical synthesis through rigorous preclinical and clinical evaluation has established it as a safe, effective, and well-tolerated contrast agent for a broad spectrum of radiographic procedures in both adult and pediatric populations. Comparative studies, particularly in high-risk patient groups, have further solidified its favorable profile, making it a cornerstone agent in modern medical imaging.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. What is Iomeprol used for? [synapse.patsnap.com]
- 3. What is the mechanism of Iomeprol? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Historical development and evolution of Iomeprol as a contrast agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b564407#historical-development-and-evolution-of-iomeprol-as-a-contrast-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com